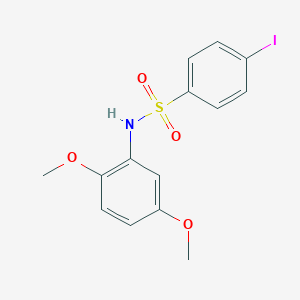
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DIPEB is a sulfonamide derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of DIPEB is not fully understood, but it is believed to act as an antagonist for the 5-HT2A and sigma-1 receptors. It has also been shown to bind to proteins containing free thiols, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
DIPEB has been shown to have no significant effects on the cardiovascular system or respiratory system. It has also been shown to have low toxicity in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of DIPEB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DIPEB is its high selectivity for the 5-HT2A and sigma-1 receptors, making it a useful tool for the imaging and study of these receptors. Additionally, its fluorescent properties make it a useful probe for the detection of thiols in biological samples. However, one limitation of DIPEB is its limited solubility in water, which may affect its use in certain experiments.
Direcciones Futuras
For the use of DIPEB in scientific research include the development of new synthesis methods to improve yield and purity, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DIPEB.
Métodos De Síntesis
The synthesis of DIPEB has been achieved through various methods, including the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base or through the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline followed by the reaction with ammonia. These methods have resulted in the production of DIPEB with high yields and purity.
Aplicaciones Científicas De Investigación
DIPEB has been used in various scientific research applications, including as a ligand for the imaging of serotonin 5-HT2A receptors in the brain. It has also been used as a radioligand for the imaging of sigma-1 receptors in the brain. Additionally, DIPEB has been used as a fluorescent probe for the detection of thiols in biological samples.
Propiedades
Fórmula molecular |
C14H14INO4S |
|---|---|
Peso molecular |
419.24 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
Clave InChI |
NWODJUKJHSULQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)


![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

